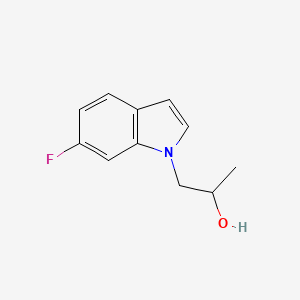

(RS)-1-(6-fluoro-indol-1-yl)-propan-2-ol

Beschreibung

Structure

2D Structure

Eigenschaften

Molekularformel |

C11H12FNO |

|---|---|

Molekulargewicht |

193.22 g/mol |

IUPAC-Name |

1-(6-fluoroindol-1-yl)propan-2-ol |

InChI |

InChI=1S/C11H12FNO/c1-8(14)7-13-5-4-9-2-3-10(12)6-11(9)13/h2-6,8,14H,7H2,1H3 |

InChI-Schlüssel |

PBEOBJMKUOASMA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CN1C=CC2=C1C=C(C=C2)F)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Rs 1 6 Fluoro Indol 1 Yl Propan 2 Ol and Congeneric Fluoroindolyl Propanols

Established Strategies for Fluoroindole Ring Formation

The introduction of a fluorine atom onto the indole (B1671886) nucleus requires specific synthetic strategies that can accommodate the electronic effects of the halogen. Several robust methods have been developed and adapted for the synthesis of fluoroindoles.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and versatile methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comalfa-chemistry.com

For the synthesis of a 6-fluoroindole (B127801) scaffold, the key starting material is 4-fluorophenylhydrazine. This is condensed with a suitable carbonyl compound, such as pyruvic acid or an acetone (B3395972) equivalent, to form the corresponding hydrazone. Under acidic conditions (e.g., HCl, H₂SO₄, ZnCl₂, or polyphosphoric acid), the hydrazone undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgalfa-chemistry.com The regioselectivity of the cyclization is governed by the structure of the carbonyl partner. While this is a classical and powerful method, it can sometimes be limited by the harsh acidic conditions and the availability of the starting hydrazines. byjus.comthermofisher.com

Table 1: Key Steps in the Fischer Indole Synthesis

| Step | Description | Key Intermediates |

| 1. Hydrazone Formation | Condensation of an arylhydrazine (e.g., 4-fluorophenylhydrazine) with a ketone or aldehyde. | Arylhydrazone |

| 2. Tautomerization | The hydrazone tautomerizes to its enamine form under acidic conditions. | Ene-hydrazine |

| 3. organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | The protonated enamine undergoes an irreversible electrocyclic rearrangement, breaking the N-N bond. | Di-imine |

| 4. Cyclization & Aromatization | The intermediate cyclizes and eliminates an ammonia molecule to form the stable aromatic indole ring. | Aminoindoline |

The Leimgruber-Batcho indole synthesis is a highly effective alternative to the Fischer synthesis, particularly in industrial applications, due to its milder conditions and the ready availability of starting materials. wikipedia.org The process begins with an ortho-nitrotoluene derivative. wikipedia.org For the synthesis of 6-fluoroindole, the required precursor is 4-fluoro-2-nitrotoluene.

The synthesis proceeds in two main steps:

Enamine Formation: The o-nitrotoluene is reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of an amine like pyrrolidine, to form a β-nitroenamine. wikipedia.org This intermediate is typically a highly colored, crystalline solid.

Reductive Cyclization: The nitro group of the enamine is reduced, which is immediately followed by cyclization and elimination of the amine to form the indole ring. wikipedia.org A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or iron in acetic acid. wikipedia.orgtsijournals.com

This method has been successfully applied to the large-scale preparation of various fluoroindoles, such as 6-chloro-5-fluoroindole, demonstrating its robustness and scalability. tsijournals.comtandfonline.comtsijournals.com

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions, which provide powerful tools for the formation of C-C and C-N bonds. These methods have been adapted for indole synthesis, offering high efficiency and functional group tolerance.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. wikipedia.orgrug.nl This reaction can be applied to indole synthesis through an intramolecular cyclization pathway. For instance, a suitably substituted 2-halo-alkenylaniline, containing a fluorine atom on the aromatic ring, can be cyclized using a palladium catalyst and a suitable phosphine (B1218219) ligand to construct the indole core. The choice of ligand is crucial for the reaction's success. wikipedia.orglibretexts.org

Another powerful strategy is the palladium-catalyzed dehydrogenative annulation . This approach can form the indole ring from simpler precursors, such as anilines and alkynes or imidoyl chlorides, via C-H activation and subsequent bond formation. nih.govdicp.ac.cn These methods are highly atom-economical and can tolerate a wide range of functional groups, making them suitable for the synthesis of complex fluoroindole derivatives. nih.gov

Table 2: Examples of Palladium Catalyst Systems in Indole Synthesis

| Reaction Type | Palladium Source | Ligand Examples | Base Examples |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, DPPF, DavePhos, XPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| C-H Activation/Annulation | Pd(OAc)₂, PdCl₂ | None, or specialized ligands | K₂CO₃, Ag₂CO₃ |

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that avoid the use of heavy metals and hazardous reagents. researchgate.net Several metal-free approaches for indole synthesis have been reported.

One notable strategy involves the oxidative cyclization of N-substituted 2-vinylanilines. Oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can mediate the intramolecular C-H amination to form the indole ring without the need for a metal catalyst. organic-chemistry.orgacs.orgnih.gov This protocol is operationally simple and tolerates a variety of substituents on the aromatic ring. researchgate.net Other green approaches focus on using environmentally benign solvents, aerobic oxidation, or photoredox catalysis to construct the indole scaffold. organic-chemistry.orgrsc.org For example, photoredox catalysis can be used to generate radicals that undergo cyclization to form fluoroindoles under mild conditions. organic-chemistry.org

Direct C-H amination is an advanced synthetic strategy that involves the formation of a C-N bond by directly functionalizing a C-H bond. organic-chemistry.org In the context of indole synthesis, this typically involves an intramolecular reaction where an amine moiety on a side chain attacks a C-H bond on the aromatic ring. organic-chemistry.orgacs.org

These reactions can be promoted by transition-metal catalysts or, as mentioned previously, by metal-free oxidants. nih.govorganic-chemistry.org The mechanism often involves the generation of a reactive nitrogen species (e.g., a nitrene or a radical cation) that subsequently cyclizes. acs.orgresearchgate.net Dehydrogenative cyclization is a related process where the formation of the new C-N bond is accompanied by the loss of a hydrogen molecule, often requiring an oxidant to accept the hydrogen atoms. These methods are highly efficient as they avoid the need for pre-functionalized starting materials, thus shortening synthetic sequences.

Synthetic Routes for Incorporating the Propanol (B110389) Side Chain onto the Fluoroindole Moiety

Once the 6-fluoroindole core has been synthesized, the final step is the attachment of the (RS)-propan-2-ol side chain to the indole nitrogen (N-1 position). This is typically achieved through an N-alkylation reaction.

The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic indolide anion. Common bases used for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium carbonate (K₂CO₃). The resulting anion is then reacted with an electrophile containing the desired three-carbon chain.

A standard and efficient method involves using a racemic epoxide, such as propylene (B89431) oxide. The indolide anion attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of the desired (RS)-1-(6-fluoro-indol-1-yl)-propan-2-ol after an aqueous workup. Alternatively, a halohydrin like 1-chloro-propan-2-ol or 1-bromo-propan-2-ol can be used as the alkylating agent. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the indolide anion displaces the halide.

Table 3: Common Reagents for Side Chain Installation

| Step | Reagent Class | Specific Examples |

| 1. Deprotonation | Base | Sodium Hydride (NaH), Potassium Hydroxide (KOH) |

| 2. Alkylation | Electrophile | Propylene oxide, 1-chloro-propan-2-ol |

N-Alkylation and N-Acylation Strategies for Indole Nitrogen (N1) Functionalization

The functionalization of the indole nitrogen (N1) is a critical step in the synthesis of N-substituted indoles. N-alkylation is a common method to introduce an alkyl group onto the indole nitrogen. A particularly relevant and sustainable approach involves the use of propylene carbonate as both a reagent and a solvent. This method provides a direct route to introduce a 2-hydroxypropyl group onto a nitrogen-containing heterocycle. The reaction is typically carried out under neat (solvent-free) and alkaline conditions, often with the aid of a base such as sodium carbonate. This process is considered environmentally friendly as it avoids the use of potentially genotoxic alkyl halides and minimizes waste. The reaction proceeds via a nucleophilic attack of the deprotonated indole nitrogen on the propylene carbonate molecule, followed by decarboxylation to yield the N-substituted propan-2-ol derivative. orgsyn.orgnih.govnih.gov

Alternatively, N-acylation strategies can be employed, which involve the introduction of an acyl group to the indole nitrogen. This is often followed by subsequent reduction or other transformations to achieve the desired alkyl chain with the alcohol functionality.

Stereoselective Synthesis of the Propan-2-ol Stereocenter (RS)

The target molecule, this compound, is a racemic mixture, as indicated by the "(RS)" designation. This implies that the synthesis does not require a specific stereoisomer to be formed. The use of racemic propylene oxide or propylene carbonate as the alkylating agent will inherently lead to the formation of a racemic mixture of the final product. The nucleophilic attack of the indole nitrogen can occur at either of the two electrophilic carbons of the epoxide ring of propylene oxide (or the corresponding positions in propylene carbonate), resulting in equal amounts of the (R)- and (S)-enantiomers of the propan-2-ol moiety.

Functional Group Transformations to Yield the Alcohol Moiety

The direct N-alkylation of 6-fluoroindole with a reagent like propylene carbonate or propylene oxide directly furnishes the desired 1-(indol-1-yl)-propan-2-ol skeleton, where the alcohol moiety is already present. Propylene oxide, a chiral epoxide, is a common precursor for the introduction of the 1-hydroxypropan-2-yl group. The reaction of an N-nucleophile, such as the anion of 6-fluoroindole, with propylene oxide will result in the ring-opening of the epoxide and the formation of the secondary alcohol. This approach is highly efficient as it installs the side chain and the alcohol functionality in a single step.

Detailed Synthesis Protocols for this compound

Optimized Reaction Pathways and Conditions

A likely synthetic route to this compound involves the direct N-alkylation of 6-fluoroindole with racemic propylene carbonate.

Reaction Scheme:

Proposed Optimized Conditions:

| Parameter | Recommended Condition | Rationale |

| Reactants | 6-fluoroindole, racemic propylene carbonate | Propylene carbonate acts as both reactant and a green solvent. orgsyn.orgnih.govnih.gov |

| Base | Sodium Carbonate (Na₂CO₃) | A mild and effective base for the deprotonation of the indole nitrogen. |

| Solvent | Propylene Carbonate (neat) | Using the reactant as the solvent simplifies the reaction setup and workup. orgsyn.orgnih.govnih.gov |

| Temperature | 150-180 °C | Elevated temperatures are often required to drive the reaction to completion. |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | To prevent potential side reactions and degradation of reactants. |

| Monitoring | Thin Layer Chromatography (TLC) | To monitor the consumption of the starting material (6-fluoroindole). |

The reaction would be initiated by mixing 6-fluoroindole with an excess of propylene carbonate and a catalytic amount of sodium carbonate. The mixture would then be heated under an inert atmosphere until TLC analysis indicates the complete consumption of the 6-fluoroindole.

Isolation and Purification Techniques for the Target Compound

Following the completion of the reaction, a systematic workup and purification procedure is necessary to isolate the this compound in high purity.

Workup Procedure:

Cooling and Dilution: The reaction mixture is allowed to cool to room temperature and then diluted with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

Aqueous Wash: The organic solution is washed with water to remove the base and any water-soluble impurities. A subsequent wash with brine can aid in the separation of the organic and aqueous layers.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification Techniques:

Flash Column Chromatography: The crude product is typically purified by flash column chromatography on silica (B1680970) gel. orgsyn.org

Table of Chromatographic Conditions:

| Parameter | Recommended Condition |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher) |

| Detection | UV light (at 254 nm) or staining with a suitable agent (e.g., potassium permanganate) |

Fractions containing the desired product, as identified by TLC analysis, are collected and combined. The solvent is then evaporated to yield the purified this compound.

Crystallization: If the purified product is a solid, crystallization can be employed as a final purification step to obtain a highly pure crystalline material. The choice of solvent for crystallization would depend on the solubility of the compound and would need to be determined experimentally. Common solvent systems for crystallization of organic compounds include ethyl acetate/hexanes, dichloromethane/hexanes, or methanol/water.

Chemical Reactivity and Derivatization Potential of Rs 1 6 Fluoro Indol 1 Yl Propan 2 Ol

Electrophilic and Nucleophilic Reactivity of the Fluoroindole Ring System

The 6-fluoroindole (B127801) core of the molecule possesses a dual reactivity profile. The pyrrole (B145914) moiety is highly activated towards electrophilic attack, while the fluorinated benzene (B151609) ring is susceptible to nucleophilic substitution.

Site-Selective Substitution Reactions on the Fluoroindole Nucleus

Electrophilic Aromatic Substitution: The indole (B1671886) ring system is an electron-rich heterocycle, making it significantly more reactive towards electrophiles than benzene, by a factor of approximately 10¹³. youtube.com The most reactive position for electrophilic aromatic substitution on the indole nucleus is the C3 position of the pyrrole ring. youtube.comstackexchange.com This high regioselectivity is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate (the sigma complex) formed upon attack at C3, without disrupting the aromaticity of the fused benzene ring. stackexchange.com

| Reaction Type | Reagents | Preferred Position of Substitution |

| Nitration | HNO₃/H₂SO₄ | C3 |

| Halogenation | Br₂, Cl₂, I₂ | C3 |

| Sulfonation | SO₃/H₂SO₄ | C3 |

| Friedel-Crafts Acylation | Acyl chloride/Lewis Acid | C3 |

| Mannich Reaction | CH₂O, Dimethylamine | C3 |

This table summarizes the expected regioselectivity for common electrophilic aromatic substitution reactions on the 6-fluoroindole nucleus.

Nucleophilic Aromatic Substitution: Methods to render the typically nucleophilic indole ring susceptible to attack by nucleophiles are less common. nih.gov However, the presence of a highly electronegative fluorine atom on the benzene ring activates it towards nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group, in this case, the fluoride ion. researchgate.netstackexchange.com For SNAr to occur, the ring must be activated by electron-withdrawing groups. The fluorine atom itself serves this role, making the ipso-carbon (C6) and the positions ortho and para to it more electrophilic. Nucleophilic attack would be most favored at the C6 position, leading to the displacement of the fluoride.

Reactions at the Indole Nitrogen Atom (N1)

In (RS)-1-(6-fluoro-indol-1-yl)-propan-2-ol, the indole nitrogen is already part of a tertiary amine, having been alkylated with the propan-2-ol side chain. Consequently, it lacks the acidic N-H proton typical of unsubstituted indoles and cannot undergo further N-alkylation or act as a nucleophile in the same manner.

The reactivity at this position is therefore centered on the stability and potential cleavage of the N1-C bond. While this bond is generally stable, certain synthetic methodologies can achieve nucleophilic substitution at the N1 position of indole derivatives. For instance, studies on 1-hydroxytryptamine derivatives have shown that they can undergo nucleophilic substitution on the indole nitrogen under acidic conditions, where the hydroxylated nitrogen substituent acts as a leaving group. researchgate.net This suggests that under specific, potentially harsh, reaction conditions, the N-propan-2-ol group could be cleaved or participate in rearrangement reactions. However, for most standard transformations, the N1-alkyl group is considered a stable substituent.

Transformations Involving the Propan-2-ol Side Chain

The propan-2-ol side chain offers a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Oxidation and Reduction Reactions of the Hydroxyl Group

The secondary alcohol functionality is a key reactive site on the side chain. It can be readily oxidized to the corresponding ketone, and the resulting ketone can be reduced back to the alcohol.

Oxidation: The secondary hydroxyl group of this compound can be oxidized to form 1-(6-fluoro-indol-1-yl)-propan-2-one. This transformation is a common and crucial step in the synthesis of various biologically active indole derivatives. nih.govacs.org A variety of oxidizing agents can be employed for this purpose, with common laboratory-scale methods including the Swern oxidation (using oxalyl chloride and DMSO) or oxidation with the acetic anhydride-DMSO system. acs.org

| Starting Material | Transformation | Product |

| This compound | Oxidation | 1-(6-fluoro-indol-1-yl)-propan-2-one |

| 1-(6-fluoro-indol-1-yl)-propan-2-one | Reduction | This compound |

This table illustrates the oxidation-reduction relationship of the propan-2-ol side chain.

Reduction: The reverse reaction, the reduction of the ketone 1-(6-fluoro-indol-1-yl)-propan-2-one, can be achieved using standard reducing agents for ketones. Common reagents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. This reaction regenerates the racemic secondary alcohol, this compound.

Derivatization of the Propanol (B110389) Carbon Skeleton

Beyond oxidation and reduction of the hydroxyl group, the side chain can be further modified. The hydroxyl group itself can be derivatized through esterification or etherification reactions. For example, reaction with an acyl chloride or carboxylic anhydride in the presence of a base would yield the corresponding ester. Similarly, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would produce an ether.

While modifications to the carbon backbone of the propanol side chain are less commonly reported for this specific compound, general organic synthesis principles suggest potential pathways. For instance, under strongly acidic conditions, dehydration of the alcohol could potentially lead to the formation of an alkene (1-(6-fluoro-indol-1-yl)-prop-1-ene or -prop-2-ene), although this may compete with reactions on the indole ring. The synthesis of related structures, such as 1-(1H-indol-3-yloxy)propan-2-ol, involves building the side chain and attaching it to the indole nucleus, a strategy that could be adapted to introduce variations in the carbon skeleton from the outset. mdpi.com

Structure Activity Relationship Sar Studies of Fluoroindolyl Propanol Derivatives

Methodological Frameworks for SAR Elucidation in Indole (B1671886) Chemistry

The elucidation of SAR in indole chemistry leverages a combination of computational and experimental methodologies to build a comprehensive understanding of ligand-target interactions. nih.gov These frameworks are designed to systematically probe the chemical space around the indole scaffold to identify key structural motifs responsible for biological activity. nih.govresearchgate.net

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a primary computational tool used to correlate physicochemical properties of indole derivatives with their biological activities. researchgate.net By developing mathematical models, researchers can predict the activity of novel compounds based on descriptors like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. For indole derivatives, a pharmacophore model might include a hydrogen bond donor/acceptor, an aromatic ring feature, and a hydrophobic group, guiding the design of new molecules with an optimal spatial arrangement of these features. mdpi.com

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method is invaluable for visualizing potential interactions, such as hydrogen bonds and hydrophobic contacts, between fluoroindolyl propanol (B110389) derivatives and their target, thereby explaining observed SAR trends at a molecular level. researchgate.net

Experimental Techniques:

Combinatorial Chemistry and High-Throughput Screening (HTS): The synthesis of compound libraries with systematic variations on the indole scaffold allows for the rapid screening of numerous derivatives. researchgate.net HTS assays then measure the biological activity of these compounds, generating large datasets that are crucial for identifying initial SAR trends.

Bioisosteric Replacement: This strategy involves substituting specific functional groups within the lead molecule with other groups that have similar physical or chemical properties. For instance, different halogen atoms might be substituted for fluorine, or the indole nitrogen might be replaced with other groups to probe the importance of specific electronic or steric features.

Structural Biology: Techniques like X-ray crystallography and NMR spectroscopy can determine the three-dimensional structure of a ligand-target complex. This provides direct evidence of the binding mode and validates computational models, offering definitive insights into the SAR. mdpi.com

These integrated approaches allow medicinal chemists to rationally design and synthesize new indole derivatives with improved therapeutic potential. eurekaselect.comrsc.org

Influence of Fluorine Atom Position on Molecular Recognition and Binding

The introduction of a fluorine atom to the indole ring is a common strategy in medicinal chemistry due to its unique properties. Fluorine is small, highly electronegative, and can form strong bonds with carbon, often enhancing metabolic stability and binding affinity. nih.gov The position of the fluorine atom on the indole scaffold is critical, as it significantly alters the molecule's electronic distribution and, consequently, its interaction with biological targets. researchgate.netnih.gov

The electron-withdrawing nature of fluorine can modulate the acidity of the indole N-H proton (if present) and influence the electron density of the aromatic system. researchgate.net This can have a profound effect on hydrogen bonding, π-π stacking, and cation-π interactions, which are often crucial for molecular recognition. researchgate.net

For example, placing the fluorine at the C-6 position, as in (RS)-1-(6-fluoro-indol-1-yl)-propan-2-ol, influences the dipole moment and the electrostatic potential of the entire indole ring system. This localized change can either enhance or diminish binding affinity depending on the electronic environment of the target's binding pocket. Studies on different fluoroindole isomers have shown that moving the fluorine from the 5-position to the 4- or 6-position alters the electronic nature of the excited states (La/Lb mixing), which can impact molecular interactions. researchgate.net

The table below illustrates hypothetical binding affinities based on the positional isomerism of fluorine, demonstrating its impact on target interaction.

| Compound | Fluorine Position | Relative Binding Affinity (IC₅₀) | Key Interaction Influenced |

| 1-(Indol-1-yl)-propan-2-ol | None | 1.0x | Baseline |

| 1-(4-Fluoro-indol-1-yl)-propan-2-ol | C-4 | 0.5x | Altered π-electron density affecting stacking interactions |

| 1-(5-Fluoro-indol-1-yl)-propan-2-ol | C-5 | 1.5x | Enhanced hydrogen bonding potential near the benzene (B151609) moiety |

| 1-(6-Fluoro-indol-1-yl)-propan-2-ol | C-6 | 2.0x | Optimal dipole moment for binding pocket electrostatics |

| 1-(7-Fluoro-indol-1-yl)-propan-2-ol | C-7 | 0.8x | Steric hindrance or unfavorable electronic repulsion |

Note: Data is illustrative to represent the scientific principles of SAR.

Furthermore, fluorine can serve as a "super-hydrogen" bond acceptor and can block sites of metabolism, preventing aromatic hydroxylation by cytochrome P450 enzymes and thereby increasing the compound's bioavailability and duration of action. nih.gov

Stereochemical Impact of the (RS) Propan-2-ol Moiety on Ligand-Target Interactions

Biological systems are inherently chiral, and as a result, the stereochemistry of a drug molecule can have a profound impact on its interaction with targets like receptors and enzymes. The this compound compound is a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers. These two enantiomers are non-superimposable mirror images and can exhibit significantly different biological activities, potencies, and metabolic profiles.

The propan-2-ol moiety contains a chiral center at the C-2 position. The spatial arrangement of the hydroxyl (-OH) group and the methyl (-CH₃) group is different for the (R) and (S) enantiomers. This difference dictates how the molecule can fit into a chiral binding pocket. One enantiomer (the eutomer) may bind with high affinity by forming optimal interactions (e.g., hydrogen bonds from the hydroxyl group, hydrophobic interactions from the methyl group), while the other enantiomer (the distomer) may bind with lower affinity or not at all due to steric clashes or an inability to form key interactions.

The differential activity of enantiomers is a well-established principle in pharmacology. It is common for the majority of the desired therapeutic effect to reside in one enantiomer, while the other may be inactive, contribute to side effects, or even have an opposing effect. Therefore, a critical step in SAR studies for a racemic compound like this compound would be the separation of the individual enantiomers and the evaluation of their distinct biological activities.

The following table demonstrates the potential differences in activity between the two enantiomers.

| Enantiomer | Configuration | Hypothetical Receptor Binding (Kᵢ, nM) | Functional Outcome |

| (R)-1-(6-fluoro-indol-1-yl)-propan-2-ol | R | 10 | Agonist |

| (S)-1-(6-fluoro-indol-1-yl)-propan-2-ol | S | 500 | Weak Agonist / Inactive |

| This compound | Racemic Mixture | 20 (apparent) | Mixed Agonist Activity |

Note: Data is illustrative to represent the scientific principles of stereochemistry in SAR.

Understanding the stereochemical requirements of the target is crucial for designing more potent and selective ligands.

Conformational Analysis and its Implications for SAR

The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of its atoms that can be changed by rotation about single bonds. Conformational analysis of fluoroindolyl propanol derivatives is essential for understanding their SAR, as the molecule must adopt a specific low-energy conformation (the "bioactive conformation") to bind effectively to its target.

Fluorine substitution can also exert conformational control. The polar C-F bond can engage in electrostatic interactions with neighboring functional groups, favoring specific rotamers. nih.gov For instance, an attraction between the partially negative fluorine and a partially positive atom elsewhere in the molecule could stabilize a particular conformation that is ideal for binding.

The implications for SAR are direct:

Receptor Fit: If the lowest-energy conformation of the molecule does not match the shape of the receptor's binding site, the energetic cost of adopting the bioactive conformation will reduce binding affinity.

Pre-organization: Modifying the molecular structure to "pre-organize" it into the bioactive conformation can lead to a significant increase in potency. This is because less conformational entropy is lost upon binding.

SAR studies often involve synthesizing conformationally restricted analogs (e.g., by introducing rings or double bonds) to lock the molecule into a specific shape. Comparing the activity of these rigid analogs with the flexible parent compound provides valuable information about the bioactive conformation.

Systematic Analysis of Substituent Effects on the Indole Ring and Propanol Chain

A systematic analysis of how different substituents on both the indole ring and the propanol chain affect activity is fundamental to SAR studies. nih.govnih.gov This process involves making discrete modifications to a lead compound and assessing the resulting change in biological activity, allowing for the mapping of sensitive and tolerant regions of the molecule.

Substituent Effects on the Indole Ring: Beyond the position of the fluorine atom, other substitutions on the indole's benzene or pyrrole (B145914) ring can be explored to probe their effects on electronic properties, lipophilicity, and steric bulk. nih.gov

Electronic Effects: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) like cyano (-CN) at various positions can fine-tune the electron density of the indole ring system, which can impact interactions such as π-π stacking.

Steric Effects: The size and shape of substituents are critical. Bulky groups may cause steric hindrance, preventing the ligand from fitting into the binding site, whereas smaller groups might be well-tolerated.

Lipophilicity: Adding lipophilic (e.g., alkyl) or hydrophilic (e.g., hydroxyl) groups can alter the molecule's solubility and its ability to interact with hydrophobic or hydrophilic pockets in the target protein.

Substituent Effects on the Propanol Chain: Modifications to the 1-(propan-2-ol) side chain can probe the importance of its length, branching, and the hydroxyl group.

Chain Length: Varying the length of the alkyl chain (e.g., ethanol, butanol) can determine the optimal distance between the indole core and the hydroxyl group for target engagement.

Hydroxyl Group Position: Moving the hydroxyl group (e.g., to the terminal carbon to create a propan-1-ol) or replacing it (e.g., with an amino or thiol group) helps to elucidate the role of this specific hydrogen-bonding feature.

Substitution at C-2: Replacing the C-2 methyl group with larger alkyl groups (ethyl, propyl) or other functional groups can explore the size and nature of the corresponding binding pocket.

The following interactive table summarizes the hypothetical effects of such systematic modifications.

| Modification Site | Substituent | Effect on Property | Predicted Impact on Activity |

| Indole Ring (C-5) | -OCH₃ (EDG) | Increases electron density | May enhance cation-π interactions |

| Indole Ring (C-5) | -CN (EWG) | Decreases electron density | May improve hydrogen bond acceptance |

| Propanol Chain | Lengthen to Butanol | Increases flexibility/length | May improve fit or cause clash |

| Propanol Chain | Replace -OH with -NH₂ | Changes H-bond character | Potentially improved or lost interaction |

| Propanol Chain (C-2) | Replace -CH₃ with -CH₂CH₃ | Increases steric bulk | Probes size of hydrophobic pocket |

Note: Data is illustrative to represent the scientific principles of SAR.

Through this methodical approach, a detailed SAR map can be constructed, guiding the optimization of fluoroindolyl propanol derivatives into potent and selective therapeutic candidates. acs.orgnih.gov

Molecular Interactions and Target Engagement Research of Rs 1 6 Fluoro Indol 1 Yl Propan 2 Ol and Analogs in Vitro Studies, Mechanistic Focus

Elucidation of Molecular Binding Modes for Fluoroindole-Propanol Conjugates

The molecular structure of fluoroindole-propanol conjugates suggests several key features that dictate their binding to biological macromolecules. The binding mode is a composite of interactions contributed by the fluoroindole core, the propanol (B110389) side chain, and the specific stereochemistry of the molecule.

Indole (B1671886) Ring System: The planar, aromatic indole ring is a classic pharmacophore capable of engaging in multiple types of non-covalent interactions. It can participate in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket. Furthermore, the indole structure provides a significant hydrophobic surface, favoring interactions with nonpolar regions of the target protein.

Propan-2-ol Side Chain: The hydroxyl group on the propanol side chain is a critical functional group for forming hydrogen bonds. It can act as both a hydrogen bond donor and acceptor, allowing for specific and strong interactions with polar residues such as serine, threonine, aspartate, and glutamate (B1630785) in a binding site. The alkyl backbone of the propanol chain also contributes to hydrophobic interactions.

6-Fluoro Substituent: The fluorine atom at the 6-position of the indole ring significantly influences the molecule's electronic properties. As a highly electronegative atom, it alters the electron density of the indole ring, which can modulate the strength of π-stacking and other electronic interactions. The fluorine atom itself can participate in favorable interactions, including dipole-dipole interactions and, in some cases, the formation of halogen bonds with electron-donating atoms like oxygen or nitrogen. This substitution can also enhance metabolic stability and membrane permeability. ontosight.ai

Computational studies on related 6-fluoroindole (B127801) structures have demonstrated specific binding interactions. For example, molecular docking of 6-fluoroindole with the autophagy-associated protein DmATG8a revealed the formation of a hydrogen bond between the indole and a lysine (B10760008) residue (Lys48) in the protein's binding cavity. researchgate.net This highlights the ability of the fluoroindole scaffold to form specific, stabilizing interactions within a protein active site.

Mechanistic Investigations of Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

The structural motifs present in (RS)-1-(6-fluoro-indol-1-yl)-propan-2-ol suggest potential interactions with several classes of enzymes and receptors. Research on structurally similar compounds has identified key targets, including phospholipases, hydrolases, and serotonin (B10506) receptors.

The indole scaffold is a known inhibitor of enzymes involved in lipid signaling and inflammation.

Phospholipase A2 (PLA2) Inhibition: Phospholipases A2 are enzymes that hydrolyze phospholipids, releasing arachidonic acid and lysophospholipids, which are precursors to inflammatory mediators. nih.gov Indole-based structures are recognized as a class of PLA2 inhibitors. nih.gov A study of 1-indol-1-yl-propan-2-ones, which are structurally analogous to the title compound (differing by a ketone versus a hydroxyl group on the propane (B168953) chain), identified them as inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.gov This suggests that the indole-propanol scaffold of this compound is well-suited to fit within the active site of PLA2, potentially inhibiting the inflammatory cascade. The potential mechanism involves the indole ring occupying a hydrophobic channel of the enzyme, while the side chain interacts with key catalytic residues.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoid signaling lipids like anandamide. nih.gov Its inhibition can produce analgesic and anti-inflammatory effects. nih.govmdpi.com The indole nucleus is a common feature in many FAAH inhibitors. nih.govrsc.org Significantly, research on a series of (indolylalkyl)piperidine carbamates showed that introducing a fluoro substituent onto the indole's phenyl ring did not significantly impact the compound's FAAH inhibitory activity. nih.gov Furthermore, the study on 1-indol-1-yl-propan-2-ones found that several compounds in this class were potent inhibitors of FAAH, with some acting as dual inhibitors of both FAAH and cPLA2α. nih.gov This strong evidence suggests that this compound is a promising candidate for an FAAH inhibitor.

Table 1: In Vitro Enzyme Inhibition by Indole Analogs

| Compound Class | Target Enzyme | Key Findings | Reference(s) |

| 1-Indol-1-yl-propan-2-ones | cPLA2α / FAAH | Identified as inhibitors of cPLA2α. Several derivatives also showed high FAAH inhibitory potency, with some acting as dual inhibitors. | nih.gov |

| (Indolylalkyl)piperidine Carbamates | FAAH | Introduction of a fluoro substituent on the indole ring did not significantly affect FAAH inhibition. | nih.gov |

| Indole-containing Isoxazoles | sPLA2 | Showed sPLA2 inhibitory activity with IC50 values in the micromolar range. | nih.gov |

The indolealkylamine framework, which is structurally related to the indole-propanolamine core of the title compound, is a classic pharmacophore for ligands of serotonin (5-hydroxytryptamine, 5-HT) receptors. bioorg.orgacnp.org These receptors are involved in a wide array of neurological processes, and their ligands are used to treat conditions like depression and anxiety. mdpi.com

The indole ring mimics the endogenous ligand serotonin, allowing it to bind to various 5-HT receptor subtypes. The nature and position of substituents on the indole ring can determine the affinity and selectivity for these subtypes. plos.org Studies have shown that halogenated indoles can exhibit high affinity for multiple serotonin receptors. For example, marine-derived 5-halo-indoles demonstrated nanomolar affinity for 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 receptor subtypes. researchgate.net

Moreover, research into multi-target ligands for psychiatric disorders has shown that fluorine substitution on the phenyl portion of an indole-containing scaffold can be beneficial for affinity. Specifically, a para-fluoro substitution resulted in the highest affinity for the 5-HT2A receptor in one series of compounds. nih.gov This indicates that the 6-fluoro substituent in this compound could play a crucial role in its binding profile to serotonin receptors.

Table 2: Serotonin Receptor Binding Affinity of Halogenated Indole Analogs

| Compound Class | Receptor Subtypes with High Affinity | Key Findings | Reference(s) |

| Marine 5-Halo-Indoleamines | 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, 5-HT7 | Halogenated tryptamines showed high nanomolar affinity to several 5-HT receptor subtypes. | researchgate.net |

| Fluoro-substituted Indazolyl-piperazines | D2, 5-HT1A, 5-HT2A | A para-fluoro substitution on a phenyl ring attached to the core structure yielded the highest affinity for the 5-HT2A receptor. | nih.gov |

Based on its likely targets, this compound can be hypothesized to interact with major cellular signaling pathways.

Inflammatory Pathways: By inhibiting PLA2, the compound would decrease the production of arachidonic acid, thereby downregulating the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov Inhibition of FAAH would increase the levels of endocannabinoids like anandamide, which can modulate inflammatory responses, often through cannabinoid receptors or by activating peroxisome proliferator-activated receptors (PPARs). mdpi.commdpi.com FAAH inhibition has been shown to reduce the activation of the NF-κB pathway, a central regulator of inflammation. mdpi.com

Neuromodulatory and Signaling Pathways: Engagement with serotonin receptors would directly modulate serotonergic neurotransmission. Depending on the receptor subtype and whether the compound acts as an agonist or antagonist, it could influence a variety of downstream pathways. For example, 5-HT1A receptors are coupled to the inhibition of adenylate cyclase, while 5-HT2A receptors are linked to the activation of phospholipase C, leading to the mobilization of intracellular calcium. mdpi.com These actions can impact neuronal excitability, gene expression, and synaptic plasticity.

Advanced Computational Chemistry and Molecular Modeling in Fluoroindole Research

Computational methods are invaluable for predicting and rationalizing the interactions of fluoroindole compounds with their biological targets. nepjol.inforesearchgate.net Techniques like molecular docking and interaction energy analysis provide detailed, atom-level insights into the binding process.

Molecular docking simulations can be used to predict the preferred binding pose of this compound within the active site of a target protein, such as FAAH, PLA2, or a serotonin receptor.

A hypothetical docking study would involve:

Preparation of Structures: Obtaining high-resolution crystal structures of the target proteins and generating a 3D model of the ligand.

Docking Simulation: Using algorithms to place the ligand into the defined binding site of the protein in numerous possible conformations and orientations.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity (interaction energy). The best-ranked poses are then analyzed to identify key molecular interactions.

For this compound, docking studies would likely reveal:

Hydrogen Bonds: Formation of hydrogen bonds between the propanol's hydroxyl group and polar amino acid side chains or the protein backbone.

Hydrophobic and Aromatic Interactions: The indole ring would be positioned in a hydrophobic pocket, making van der Waals contacts and potentially engaging in π-π stacking with aromatic residues.

Fluorine Interactions: The 6-fluoro group could form specific contacts, such as halogen bonds or dipole interactions, that contribute to binding affinity and selectivity.

Analysis of the interaction energy provides a quantitative measure of binding strength. It is calculated by summing the contributions from various forces, including electrostatic interactions, van der Waals forces, and solvation effects. Comparing the calculated binding energies of a series of analogs can help rationalize structure-activity relationships (SAR) and guide the design of more potent molecules. For instance, in silico studies of tri-substituted fluoro-indole derivatives against human topoisomerase-II have successfully used docking scores to identify the most promising anticancer candidates. researchgate.net

Molecular Dynamics Simulations for Dynamic Binding Behavior

Molecular dynamics (MD) simulations offer a powerful computational microscope to elucidate the dynamic nature of protein-ligand interactions at an atomic level. For compounds like this compound and its analogs, MD simulations can provide critical insights into their binding mechanisms, conformational flexibility, and the stability of the resulting complex. These simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for a detailed examination of the intricate dance between a ligand and its biological target.

Principles of MD Simulations in Ligand Binding Analysis

The foundation of an MD simulation lies in the accurate representation of the physical forces governing the interactions between atoms. This is achieved through the use of a force field, a set of parameters that define the potential energy of the system. Force fields such as AMBER, CHARMM, and GROMOS are commonly employed for biomolecular simulations. By simulating the protein-ligand complex in a virtual environment that mimics physiological conditions (including solvent and ions), researchers can observe the dynamic processes that are often inaccessible through static experimental techniques.

Key aspects of dynamic binding behavior that can be investigated using MD simulations include:

Conformational Flexibility: Both the ligand and the protein are dynamic entities. MD simulations can reveal how the ligand adapts its conformation to fit into the binding pocket and how the protein side chains rearrange to accommodate the ligand, a phenomenon known as "induced fit".

Interaction Stability: The stability of key interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation. This helps in identifying the most critical interactions for binding affinity.

Binding Free Energy Calculations: Advanced computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP) can be applied to MD simulation trajectories to estimate the binding free energy of a ligand, providing a quantitative measure of its binding affinity.

Dynamic Binding Behavior of Indole-Based Analogs

While specific MD simulation data for this compound is not extensively available in public literature, the dynamic behavior of this compound can be inferred from simulations of analogous indole derivatives. The indole scaffold is a common motif in many biologically active molecules and has been the subject of numerous computational studies.

MD simulations of indole-based inhibitors targeting various proteins have highlighted the importance of the indole ring in establishing stable hydrophobic and π-stacking interactions with aromatic residues in the binding pocket. The nitrogen atom of the indole ring can also act as a hydrogen bond donor, further anchoring the ligand to its target.

The Role of the 6-Fluoro Substituent

The presence of a fluorine atom at the 6-position of the indole ring is expected to significantly influence the dynamic binding behavior. Fluorine is a highly electronegative atom and can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds. MD simulations are instrumental in understanding the nuanced role of fluorine in ligand-protein interactions. Computational studies have shown that fluorine substitution can modulate the electronic properties of the ligand, influencing its ability to form favorable interactions. Furthermore, fluorine can affect the solvation properties of the ligand, which in turn impacts the entropy of binding.

Conformational Dynamics of the Propan-2-ol Side Chain

A hypothetical MD simulation of this compound bound to a target protein would likely reveal the indole core establishing stable interactions within a hydrophobic pocket, while the fluoro substituent engages in specific electrostatic or halogen bonding interactions. The propan-2-ol side chain would be observed exploring different conformations, with the hydroxyl group forming transient but important hydrogen bonds with nearby residues or water molecules.

The table below summarizes the potential key interactions and dynamic properties of this compound that could be investigated using molecular dynamics simulations, based on the behavior of analogous compounds.

| Molecular Moiety | Potential Interactions and Dynamic Behavior |

| Indole Ring | - Establishes hydrophobic and π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan).- The indole nitrogen can act as a hydrogen bond donor. |

| 6-Fluoro Group | - Can act as a hydrogen bond acceptor.- May form halogen bonds with electron-rich atoms.- Modulates the electronic properties and solvation of the indole ring. |

| Propan-2-ol Side Chain | - Exhibits significant conformational flexibility, allowing for optimal positioning within the binding site.- The hydroxyl group can act as both a hydrogen bond donor and acceptor with protein residues or bridging water molecules. |

Advanced Research Applications of Rs 1 6 Fluoro Indol 1 Yl Propan 2 Ol As a Synthetic Scaffold

Utility in Combinatorial Chemistry and the Generation of Diverse Chemical Libraries

(RS)-1-(6-fluoro-indol-1-yl)-propan-2-ol is a valuable building block for combinatorial chemistry, a discipline focused on the rapid synthesis of large numbers of distinct but structurally related molecules. The indole (B1671886) core of this compound provides a robust platform for diversification. The secondary alcohol of the propan-2-ol side chain is a key functional handle that can be readily modified through various chemical reactions. For instance, it can undergo esterification, etherification, or oxidation to a ketone, each step providing an entry point for the introduction of diverse substituents.

Furthermore, the indole ring itself can be functionalized at several positions, allowing for the generation of extensive chemical libraries. The inherent reactivity of the indole nucleus, combined with the functional group on the side chain, enables the creation of libraries with a high degree of structural diversity, which is crucial for screening against a wide range of biological targets. The synthesis of indole derivative libraries is a well-established strategy in drug discovery, and the unique substitution pattern of this compound offers the potential to explore novel chemical space nih.govnih.gov.

Below is an interactive data table illustrating potential diversification points on the this compound scaffold for combinatorial library synthesis.

| Modification Site | Potential Reactions | Resulting Functional Groups | Potential for Diversity |

| Propan-2-ol | Esterification, Etherification, Oxidation | Esters, Ethers, Ketones | High |

| Indole N1-position | Not directly available for substitution | - | Low |

| Indole C2-position | Lithiation followed by electrophilic quench | Alkyl, Aryl, Halogen | Medium |

| Indole C3-position | Vilsmeier-Haack, Mannich reaction | Aldehydes, Aminomethyl groups | High |

| Indole C4, C5, C7 | Electrophilic aromatic substitution | Halogen, Nitro, Acyl | Medium |

Role as a Key Precursor or Intermediate in the Synthesis of Complex Organic Molecules

The structural features of this compound make it an attractive precursor for the synthesis of more complex organic molecules, including natural product analogs and novel therapeutic agents. The 6-fluoroindole (B127801) moiety is a common feature in bioactive compounds, and its presence can significantly influence a molecule's pharmacological properties, such as metabolic stability and binding affinity.

The propan-2-ol side chain can be elaborated into more complex functionalities. For example, oxidation to the corresponding ketone, 1-(6-fluoro-indol-1-yl)-propan-2-one, provides a substrate for a variety of carbon-carbon bond-forming reactions, such as aldol condensations or Grignard additions. These reactions can be used to construct intricate molecular architectures. Research on the synthesis of 1-indol-1-yl-propan-2-ones has demonstrated their utility as inhibitors of human cytosolic phospholipase A2α, highlighting the potential of this class of compounds in drug development nih.govamanote.comnih.gov. The synthesis of medicinally important indole derivatives often relies on versatile starting materials like this compound openmedicinalchemistryjournal.comdntb.gov.ua.

Development and Application as Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The 6-fluoroindole core of this compound is particularly well-suited for the development of such probes. The fluorine atom can serve as a sensitive reporter for ¹⁹F NMR spectroscopy, a powerful technique for studying ligand-protein interactions. Furthermore, the indole scaffold is known to be fluorescent, and modifications to its structure can be used to create probes that exhibit changes in their fluorescence properties upon binding to a target nih.govspectroscopyonline.combohrium.comrsc.org.

The propan-2-ol side chain provides a convenient point for the attachment of other functionalities, such as fluorophores, affinity tags, or reactive groups for covalent labeling of target proteins. By strategically modifying this side chain, researchers can design and synthesize chemical probes tailored to specific biological questions. For instance, indole-based fluorescent probes have been developed for the detection of various ions and for bioimaging applications nih.govspectroscopyonline.combohrium.comrsc.orgacs.org.

Integration into Scaffold-Hopping and Fragment-Based Drug Discovery Research

Scaffold hopping is a computational and synthetic strategy used to identify novel molecular cores that can mimic the biological activity of a known active compound nih.govrsc.orguniroma1.itbiosolveit.de. The 6-fluoroindole scaffold present in this compound can serve as a starting point for such explorations. By replacing a known pharmacophore with this scaffold, medicinal chemists can discover new chemical series with potentially improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

In fragment-based drug discovery (FBDD), small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds nih.govfrontiersin.orgresearchgate.netresearchgate.net. Due to its relatively simple structure and the presence of key pharmacophoric features (an aromatic ring, a hydrogen bond donor/acceptor, and a hydroxyl group), this compound itself, or smaller substructures thereof, could be valuable components of a fragment library. The 6-fluoroindole moiety, in particular, is an attractive fragment due to the favorable properties conferred by the fluorine atom.

The table below summarizes the key attributes of this compound that make it a valuable tool in modern drug discovery approaches.

| Drug Discovery Approach | Relevant Features of this compound | Potential Advantages |

| Scaffold Hopping | Novel 6-fluoroindole core | Discovery of new chemical series with improved properties |

| Fragment-Based Drug Discovery | Low molecular weight, key pharmacophoric features | Efficient exploration of chemical space, potential for high ligand efficiency |

Future Directions and Emerging Research Avenues for Fluoroindolyl Propanols

Exploration of Novel and Sustainable Synthetic Pathways for (RS)-1-(6-fluoro-indol-1-yl)-propan-2-ol and Derivatives

Traditional indole (B1671886) syntheses, such as the Fischer indole synthesis, often rely on harsh reaction conditions and generate significant chemical waste. researchgate.net The future of synthesizing this compound and its derivatives lies in the development of more efficient, cost-effective, and environmentally friendly methodologies.

Recent advancements focus on "green chemistry" principles, utilizing milder reaction conditions, safer solvents, and minimizing waste. rug.nlrsc.org One promising approach is the use of multicomponent reactions (MCRs), which allow for the assembly of complex molecules like indole derivatives in a single step from simple, readily available starting materials. researchgate.netrug.nl For instance, an innovative two-step MCR process has been developed for creating indole-2-carboxamides from anilines, glyoxal dimethyl acetal (B89532), formic acid, and isocyanides under mild conditions using ethanol as a solvent, completely avoiding the need for a metal catalyst. researchgate.netrug.nlrsc.org

Furthermore, the use of novel catalytic systems is being explored. Researchers have reported a method for the selective functionalization of the indole ring at the C5 position using an inexpensive copper-based catalyst, achieving high yields. news-medical.net Such regioselective reactions are crucial for creating diverse libraries of derivatives for further study. Enzymatic synthesis is another burgeoning field, offering high selectivity and sustainability for producing chemical intermediates. nih.gov These sustainable strategies are not only environmentally responsible but also offer scalability and economic advantages for the potential large-scale production of fluoroindole-based compounds. rug.nl

| Synthetic Approach | Traditional Methods (e.g., Fischer Synthesis) | Emerging Sustainable Methods |

| Reaction Conditions | Often require high temperatures and harsh acidic conditions. researchgate.net | Mild temperatures and pressures, often using benign catalysts. rsc.org |

| Solvents | Frequently use halogenated hydrocarbons or other non-sustainable solvents. researchgate.net | Employ green solvents like ethanol, water, or bio-based solvents. rsc.orgnih.gov |

| Catalysts | May use stoichiometric strong acids or heavy metal catalysts. | Utilize reusable, non-toxic catalysts (e.g., copper-based) or biocatalysts (enzymes). news-medical.netnih.gov |

| Efficiency | Often multi-step with purification required at each stage. | Can be achieved in fewer steps, sometimes in a one-pot fashion, via multicomponent reactions. rug.nl |

| Waste Generation | High E-Factor (Environmental Factor), significant waste produced. rug.nl | Low E-Factor, minimal waste generation, high atom economy. rug.nl |

High-Throughput Screening and Chemogenomics Approaches for Comprehensive SAR Mapping

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry. For fluoroindolyl propanols, this involves systematically modifying the structure of this compound and assessing how these changes affect its biological activity. High-throughput screening (HTS) and chemogenomics are powerful tools to accelerate this process.

HTS allows for the rapid testing of large libraries of compounds against specific biological targets. nih.gov Automated and miniaturized synthesis techniques, such as those using acoustic droplet ejection technology, can generate diverse compound libraries on a nanomole scale for subsequent screening. nih.gov For indole derivatives, various HTS assays have been developed, including absorbance-based assays to quantify enzymatic activity and affinity chromatography to screen for binding to proteins like human serum albumin. unl.eduresearchgate.net Biophysical methods, including thermal shift assays (TSA) and affinity-selection mass spectrometry (AS-MS), are also being adapted for high-throughput, affinity-based screening to identify direct binders from large compound libraries. eurofinsdiscovery.com

Chemogenomics expands on this by systematically studying the interactions of a library of small molecules with a large set of biological targets, such as the kinome or the proteome. nih.govnih.gov This approach provides a global view of a compound's biological interactions, helping to identify not only the primary target but also potential off-target effects. By applying chemogenomic strategies to a diverse library of fluoroindolyl propanol (B110389) derivatives, researchers can build comprehensive SAR maps. These maps are crucial for identifying the key structural features required for potency and selectivity, thereby guiding the design of more effective and safer drug candidates. nih.gov

| Screening Approach | Description | Application for Fluoroindolyl Propanols |

| Biochemical Assays | Measure the effect of a compound on the activity of a purified enzyme or receptor. | Quantifying the inhibition or activation of a specific target enzyme by derivatives of this compound. |

| Cell-Based Assays | Assess the effect of a compound on a specific cellular process or pathway in living cells. | Evaluating the impact on cell viability, apoptosis, or signaling pathways in cancer cell lines. |

| Affinity-Based Screening | Directly measure the binding of a compound to a target protein. eurofinsdiscovery.com | Using techniques like AS-MS or High-Throughput Spectral Shift (HT-SpS) to identify derivatives that bind to a target of interest. eurofinsdiscovery.com |

| Phenotypic Screening | Identify compounds that produce a desired change in cell or organism phenotype without a preconceived target. nih.gov | Screening for compounds that, for example, prevent the formation of bacterial biofilms or induce a specific morphological change in cells. |

Integration with Systems Biology for Holistic Mechanistic Understanding

While identifying a primary molecular target is crucial, the ultimate biological effect of a compound is the result of complex interactions within a network of genes, proteins, and metabolites. Systems biology aims to understand these complex interactions holistically. Integrating systems biology with the study of fluoroindolyl propanols can provide a deeper understanding of their mechanism of action, moving beyond a single target to a network-level perspective.

Techniques such as transcriptomics (measuring gene expression), proteomics (measuring protein levels), and metabolomics (measuring metabolite levels) can be used to generate a global snapshot of the cellular state after treatment with a compound like this compound. By analyzing these large datasets, researchers can identify entire pathways and networks that are perturbed by the compound. This approach can help elucidate the mechanism of action, identify biomarkers for compound activity, and even predict potential side effects or opportunities for drug repurposing. mdpi.com For example, analyzing the changes in gene expression profiles following treatment can reveal the mode of action of a given drug. mdpi.com

Development of Advanced Spectroscopic and Biophysical Techniques for Studying Molecular Interactions

A detailed understanding of how a drug molecule binds to its target is essential for rational drug design. The development and application of advanced spectroscopic and biophysical techniques are providing unprecedented insights into these molecular interactions. omicsonline.orguic.edu

These methods can precisely measure the binding affinity (how tightly a compound binds), kinetics (the rates of binding and dissociation), and thermodynamics of the interaction between fluoroindolyl propanols and their target proteins. omicsonline.orgnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide atomic-level structural information about the compound-target complex in solution, identifying the specific amino acids involved in binding. nih.govmdpi.com

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These are gold-standard techniques for quantifying the kinetics and thermodynamics of binding interactions, respectively. omicsonline.orgnih.gov

X-ray Crystallography: Provides high-resolution, three-dimensional structures of the ligand bound to its protein target, offering a static but detailed picture of the binding mode. mdpi.com

Fluorescence Spectroscopy: A highly sensitive method used to study protein folding, protein-ligand binding, and enzyme activity by monitoring changes in fluorescence upon interaction. omicsonline.org

Mass Spectrometry (MS): Used in affinity selection approaches to identify compounds that bind to a target from a complex mixture. nih.gov

By combining data from these complementary techniques, researchers can build a comprehensive model of the molecular interactions driving the biological activity of this compound and its analogs, facilitating more precise and effective drug design. omicsonline.orgnih.gov

| Technique | Information Provided | Relevance to Fluoroindole Research |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (KD). nih.gov | Determining how quickly derivatives bind and dissociate from their target. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS). omicsonline.org | Understanding the thermodynamic forces driving the binding interaction. |

| Nuclear Magnetic Resonance (NMR) | Ligand-protein interactions at atomic resolution, structural changes. nih.gov | Mapping the binding site on the target protein and guiding structural modifications. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. | Providing a precise blueprint of the binding mode for structure-based drug design. |

| Mass Spectrometry (MS) | Identification of binders from a mixture, characterization of complexes. nih.gov | Screening compound libraries and confirming target engagement. |

Leveraging Artificial Intelligence and Machine Learning in Fluoroindole Scaffold Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-make-test-analyze cycle. nih.govmdpi.com These computational tools can analyze vast and complex datasets to identify patterns and make predictions that are beyond the scope of human analysis. bohrium.comnih.gov

For the fluoroindole scaffold, AI and ML can be applied in several key areas:

Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological activity of novel, unsynthesized fluoroindole derivatives. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success. Recently, a multimodal deep learning model called F-CPI was developed specifically to predict how fluorine substitution impacts compound-protein interactions and bioactivity. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. springernature.com These models can explore the vast chemical space around the fluoroindole scaffold to propose novel structures with optimized activity, selectivity, and pharmacokinetic profiles.

Property Prediction: AI can predict crucial drug-like properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), early in the discovery process. mdpi.commdpi.com This helps to identify and eliminate compounds that are likely to fail later in development due to poor properties, saving significant time and resources.

By integrating AI and ML into the research workflow, scientists can more efficiently navigate the chemical space, optimize lead compounds, and accelerate the journey from initial hit to viable drug candidate. nih.govnih.gov

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for (RS)-1-(6-fluoro-indol-1-yl)-propan-2-ol, and how does the fluorine substituent affect reaction optimization?

- Methodology : The synthesis can involve alkylation of 6-fluoroindole with epoxide intermediates or nucleophilic substitution of halopropanols. The fluorine atom at the indole 6-position may require careful selection of catalysts (e.g., Lewis acids) to avoid dehalogenation. Reaction conditions (temperature, solvent polarity) should be optimized to stabilize the fluoroaromatic ring during synthesis .

- Data Consideration : Monitor reaction progress via TLC or HPLC, as fluorine's electron-withdrawing effect can slow down nucleophilic steps.

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodology :

- Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA/IB, with mobile phases optimized for fluorinated compounds .

- NMR Spectroscopy : -NMR can confirm fluorine placement, while - and -NMR resolve stereochemistry and propan-2-ol configuration .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, especially for detecting halogenated byproducts .

Q. How should stability studies for this compound be designed under varying environmental conditions?

- Methodology :

- Forced Degradation : Expose the compound to acidic/basic hydrolysis, oxidative stress (HO), and UV light. Monitor degradation via HPLC-MS to identify labile groups (e.g., propan-2-ol oxidation to ketone).

- Storage Conditions : Stability at 2–8°C in inert atmospheres is recommended to prevent fluorine-mediated hydrolysis or indole ring oxidation .

Advanced Questions

Q. How do the (R)- and (S)-enantiomers of this compound differ in biological activity, and what assays are used to evaluate these differences?

- Methodology :

- Enzyme Inhibition Assays : Test enantiomers against targets like RPE65 (retinal pigment epithelium protein), where fluorine enhances binding affinity. Use fluorescence polarization or SPR to measure kinetic parameters .

- In Vivo Models : Compare pharmacokinetics (e.g., brain penetration in rodents) via LC-MS/MS. The propan-2-ol group’s stereochemistry may influence blood-brain barrier permeability .

Q. What computational strategies predict the binding interactions of this compound with neurological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT), leveraging fluorine’s van der Waals interactions.

- MD Simulations : Validate docking results with 100-ns simulations in explicit solvent to assess binding stability. Experimental validation via mutagenesis (e.g., replacing key receptor residues) confirms computational predictions .

Q. How can in vitro models elucidate the compound’s mechanism in modulating enzyme activity or receptor signaling?

- Methodology :

- Cell-Based Assays : Use HEK293 cells transfected with target receptors (e.g., dopamine D) and measure cAMP levels or calcium flux.

- Kinetic Studies : Employ stopped-flow spectroscopy to quantify inhibition constants () for enzymes like monoamine oxidases. Fluorine’s electronegativity may alter transition-state stabilization .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of fluorinated indole derivatives?

- Analysis : Contradictions may arise from stereochemical impurities or assay conditions (e.g., pH affecting fluorine’s electronic effects).

- Resolution :

- Reproduce studies with enantiomerically pure samples (≥99% ee via chiral HPLC).

- Standardize assay protocols (e.g., uniform buffer systems) to isolate structural contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.